molecular formula C20H19F3N2O3 B2369006 N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide CAS No. 905659-82-7

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2369006
CAS No.: 905659-82-7
M. Wt: 392.378
InChI Key: CQXHABFYXNDYBU-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide is a complex organic compound that features a trifluoromethyl group, a pyrrolidinone ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring and the introduction of the trifluoromethyl group. Common synthetic routes include:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The final step involves coupling the pyrrolidinone intermediate with the ethoxyphenyl group using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolidinone ring provides structural stability. The compound may inhibit or activate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
  • N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide stands out due to its combination of a trifluoromethyl group and a pyrrolidinone ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c1-2-28-15-9-7-14(8-10-15)25-12-13(11-18(25)26)24-19(27)16-5-3-4-6-17(16)20(21,22)23/h3-10,13H,2,11-12H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXHABFYXNDYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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